6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one
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Overview
Description
Pitavastatin Lactone is a derivative of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase . Pitavastatin Lactone is formed through the glucuronidation of Pitavastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pitavastatin Lactone can be synthesized through several methods. One common route involves the reaction of 1-naphthylmagnesium bromide with 1-®,7,7-trimethylbicyclo[2.2.1]heptan-2-one to form a tertiary alcohol, which is then converted to 2-(1-naphthyl)-1®,7,7-trimethylbicyclo[2.2.1]heptene . This intermediate undergoes hydroboration and oxidation to yield 4(S),7,7-trimethyl-3exo-(1-naphthyl)bicyclo[2.2.1]heptan-2exo-ol. Subsequent transesterification and condensation reactions lead to the formation of Pitavastatin Lactone .
Industrial Production Methods
Industrial production of Pitavastatin Lactone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydroboration, oxidation, and transesterification, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin Lactone undergoes various chemical reactions, including:
Oxidation: Conversion to its corresponding carboxylic acid.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Pitavastatin Lactone has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of statins and their derivatives.
Biology: Investigated for its effects on cellular cholesterol metabolism.
Medicine: Explored for its potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations
Mechanism of Action
Pitavastatin Lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels and an increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
Pitavastatin Lactone is unique due to its specific pharmacokinetic profile, including minimal metabolism by the cytochrome P450 system and a longer half-life . It also has a lower potential for drug-drug interactions compared to other statins .
Properties
IUPAC Name |
6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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